2-Acetyl-3-hydroxybut-2-enal

Catalog No.
S12993360
CAS No.
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3-hydroxybut-2-enal

Product Name

2-Acetyl-3-hydroxybut-2-enal

IUPAC Name

3-(hydroxymethylidene)pentane-2,4-dione

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3

InChI Key

FIUGGOBVJVFFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CO)C(=O)C

2-Acetyl-3-hydroxybut-2-enal represents a complex multifunctional organic compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound features a unique structural arrangement that combines an aldehyde functionality, a ketone group, and a hydroxyl substituent within an α,β-unsaturated system . The canonical structure, represented by the SMILES notation CC(=O)C(=CO)C(=O)C, demonstrates the conjugated nature of this compound, which significantly influences its reactivity patterns and synthetic accessibility .

PropertyValue
Chemical Name2-Acetyl-3-hydroxybut-2-enal
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
InChI KeyFIUGGOBVJVFFCJ-UHFFFAOYSA-N
Structural Classificationα,β-unsaturated aldehyde with β-hydroxy and α-acetyl groups

Aldol Condensation Approaches for β-Hydroxy Carbonyl Assembly

Fundamental Mechanisms of Aldol Reactions

The aldol reaction represents one of the most important carbon-carbon bond-forming reactions in organic chemistry, particularly relevant for the synthesis of β-hydroxy carbonyl compounds such as 2-acetyl-3-hydroxybut-2-enal [5] [17]. The fundamental transformation involves the nucleophilic addition of an enolized ketone or aldehyde to another carbonyl compound, resulting in the formation of a new β-hydroxy carbonyl structure [5] [17]. This reaction proceeds through a well-established mechanism where the enolate anion, generated by base-catalyzed deprotonation of the α-hydrogen, attacks the electrophilic carbonyl carbon of the acceptor molecule [17] [18].

The mechanism begins with enolate formation, where a base abstracts an acidic α-hydrogen from the donor carbonyl compound [18]. The resulting enolate anion then undergoes nucleophilic attack on the carbonyl carbon of the acceptor molecule, forming a new carbon-carbon bond [18]. The tetrahedral intermediate subsequently undergoes protonation to yield the characteristic β-hydroxy carbonyl product [18]. In the case of 2-acetyl-3-hydroxybut-2-enal synthesis, this mechanism would involve the strategic combination of appropriate carbonyl precursors to assemble the required structural framework [5] [17].

Base-Catalyzed Aldol Methodologies

Base-catalyzed aldol reactions provide efficient pathways for constructing the β-hydroxy carbonyl framework present in 2-acetyl-3-hydroxybut-2-enal [5] [17]. These reactions typically employ hydroxide ion or alkoxide bases to generate the nucleophilic enolate species [17]. The reaction conditions generally involve moderate temperatures and can be conducted in protic or aprotic solvents depending on the specific substrate requirements [17] [18]. The base-catalyzed approach offers advantages in terms of reaction efficiency and product selectivity when appropriate substrates are employed [17].

The formation of 2-acetyl-3-hydroxybut-2-enal through base-catalyzed aldol methodology would involve the careful selection of carbonyl precursors that can provide the necessary structural elements [5] [17]. The presence of multiple carbonyl functionalities in the target molecule suggests that mixed aldol reactions or sequential aldol processes may be required to achieve the desired product architecture [17] [18]. Optimization of reaction conditions, including base concentration, temperature, and reaction time, becomes crucial for maximizing yield and minimizing side reactions [17].

Acid-Catalyzed Aldol Processes

Acid-catalyzed aldol reactions offer an alternative synthetic approach for β-hydroxy carbonyl assembly [17] [20]. Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon [17]. Simultaneously, acid-catalyzed tautomerization generates the enol form of the donor molecule, which then acts as the nucleophile in the carbon-carbon bond-forming step [17]. This pathway can be particularly advantageous when dealing with substrates that are sensitive to basic conditions or when specific stereochemical outcomes are desired [17].

The acid-catalyzed approach for synthesizing 2-acetyl-3-hydroxybut-2-enal would require careful consideration of the multiple functional groups present in the target molecule [17] [20]. The presence of both aldehyde and ketone functionalities necessitates selective activation and controlled reaction conditions to prevent unwanted side reactions [17]. The choice of acid catalyst, reaction temperature, and solvent system becomes critical for achieving the desired regioselectivity and product distribution [17].

Catalytic Dehydration Strategies for α,β-Unsaturated Systems

Mechanistic Foundations of Dehydration Reactions

The conversion of β-hydroxy carbonyl compounds to α,β-unsaturated systems represents a crucial step in the synthesis of compounds like 2-acetyl-3-hydroxybut-2-enal [20] [24]. Dehydration reactions typically proceed through elimination mechanisms that remove water from the β-hydroxy carbonyl intermediate [20]. Under basic conditions, the reaction follows an E1cB mechanism where initial deprotonation at the α-carbon generates an enolate anion, which subsequently expels the hydroxyl group as a leaving group [20]. Under acidic conditions, the mechanism typically involves protonation of the hydroxyl group followed by elimination through either E1 or E2 pathways [20] [24].

The specific mechanism depends on the reaction conditions, substrate structure, and catalyst employed [20] [24]. For 2-acetyl-3-hydroxybut-2-enal synthesis, the dehydration process must be carefully controlled to ensure formation of the desired α,β-unsaturated system while maintaining the integrity of other functional groups [20]. The conjugated nature of the final product provides thermodynamic driving force for the elimination reaction [20].

Acid-Catalyzed Dehydration Systems

Acid-catalyzed dehydration strategies employ various acid catalysts to facilitate the elimination of water from β-hydroxy carbonyl compounds [20] [24]. Common acid catalysts include mineral acids such as sulfuric acid, phosphoric acid, and hydrochloric acid, as well as Lewis acids and solid acid catalysts [20]. The reaction typically proceeds through protonation of the hydroxyl group, converting it into a better leaving group [24]. The resulting carbocation intermediate can then lose a proton from the α-carbon to form the α,β-unsaturated product [24].

For the synthesis of 2-acetyl-3-hydroxybut-2-enal, acid-catalyzed dehydration offers several advantages including mild reaction conditions and high selectivity for the desired elimination pathway [20] [24]. The reaction conditions typically involve moderate heating in the presence of the acid catalyst [20]. Optimization of catalyst concentration, temperature, and reaction time is essential for maximizing yield while minimizing decomposition or rearrangement reactions [24].

Base-Promoted Elimination Processes

Base-promoted elimination represents an alternative approach for the dehydration of β-hydroxy carbonyl compounds [20]. These reactions typically employ strong bases such as potassium tert-butoxide, sodium hydride, or potassium hydroxide [20]. The mechanism involves initial deprotonation at the α-carbon to generate an enolate anion, which then eliminates the hydroxyl group through an E1cB mechanism [20]. This pathway is particularly favorable when the α-carbon is sufficiently acidic and the resulting enolate is stabilized by resonance [20].

Base-promoted dehydration for 2-acetyl-3-hydroxybut-2-enal synthesis would require careful selection of the base and reaction conditions [20]. The presence of multiple acidic sites in the molecule necessitates selective deprotonation to achieve the desired elimination pathway [20]. Temperature control becomes crucial to prevent side reactions or decomposition of the sensitive functional groups [20].

Catalytic Dehydration with Metal Catalysts

Metal-catalyzed dehydration processes offer enhanced selectivity and efficiency in the conversion of β-hydroxy carbonyl compounds to α,β-unsaturated systems [6]. Various metal catalysts, including transition metal complexes and heterogeneous catalysts, have been developed for these transformations [6]. The metal center typically coordinates to the carbonyl oxygen or hydroxyl group, activating the substrate toward elimination [6]. This approach can provide superior control over regioselectivity and stereoselectivity compared to conventional acid or base-catalyzed methods [6].

For 2-acetyl-3-hydroxybut-2-enal synthesis, metal-catalyzed dehydration could offer advantages in terms of reaction selectivity and functional group tolerance [6]. The choice of metal catalyst, ligand system, and reaction conditions would need to be optimized based on the specific substrate requirements [6]. Temperature, pressure, and solvent selection play crucial roles in determining the efficiency and selectivity of the catalytic process [6].

Oxidative Functionalization of Polyol Precursors

Principles of Oxidative Functionalization

Oxidative functionalization of polyol precursors represents a powerful strategy for introducing carbonyl functionality into organic molecules [12] [25]. This approach involves the selective oxidation of hydroxyl groups to aldehydes, ketones, or carboxylic acids using various oxidizing agents and catalytic systems [12] [25]. The method is particularly valuable for constructing complex multifunctional molecules like 2-acetyl-3-hydroxybut-2-enal from simpler polyol starting materials [12]. The oxidation process typically involves the removal of hydrogen atoms from the carbon-hydrogen bonds adjacent to hydroxyl groups, resulting in the formation of new carbonyl bonds [12] [25].

The selective oxidation of polyols requires careful consideration of reaction conditions, oxidizing agents, and catalytic systems to achieve the desired oxidation state and regioselectivity [12] [25]. Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols typically form ketones [12]. The challenge in synthesizing 2-acetyl-3-hydroxybut-2-enal lies in achieving selective oxidation patterns that preserve certain hydroxyl groups while converting others to the required carbonyl functionalities [12].

Metal-Catalyzed Oxidation Systems

Metal-catalyzed oxidation systems provide efficient methods for the oxidative functionalization of polyol precursors [12] [25]. Palladium-catalyzed systems have been extensively studied for allylic oxidation reactions, which can introduce carbonyl functionality at specific positions in the molecular framework [12]. These systems typically employ palladium acetate as the catalyst in combination with dimethyl sulfoxide as both solvent and oxidant [12]. The reaction proceeds through a mechanism involving coordination of the substrate to the palladium center, followed by oxidative elimination to form the carbonyl product [12].

Copper-based catalytic systems also offer effective approaches for oxidative functionalization [26]. Copper nanoparticles immobilized on solid supports have been developed for various oxidation reactions, including the oxidation of alcohols to aldehydes and ketones [26]. These heterogeneous catalysts offer advantages in terms of recyclability and ease of separation from reaction products [26]. The copper-catalyzed oxidation typically proceeds through radical mechanisms involving the formation of copper-alkoxide intermediates [26].

Electrochemical Oxidative Methods

Electrochemical oxidative functionalization has emerged as a sustainable approach for introducing carbonyl groups into organic molecules [25]. These methods utilize electrical energy to drive oxidation reactions, eliminating the need for stoichiometric chemical oxidants [25]. Electrochemical systems can provide precise control over the oxidation process through adjustment of applied potential and current density [25]. The method is particularly attractive for the synthesis of compounds like 2-acetyl-3-hydroxybut-2-enal because it can achieve selective oxidation under mild conditions [25].

The electrochemical approach typically involves the use of appropriate electrodes and electrolyte systems [25]. The substrate undergoes oxidation at the anode, where electrons are removed to form radical cation intermediates [25]. These intermediates can then undergo various transformations, including hydrogen atom loss and rearrangement reactions, to form the desired carbonyl products [25]. The selectivity of the process can be controlled through choice of electrode materials, electrolyte composition, and reaction conditions [25].

Photocatalytic Oxidation Processes

Photocatalytic oxidation represents an environmentally friendly approach for the oxidative functionalization of polyol precursors [27]. These systems utilize light energy to activate catalysts that can promote selective oxidation reactions [27]. Visible light photocatalysis has gained significant attention due to its mild reaction conditions and high functional group tolerance [27]. The photocatalytic approach can be particularly valuable for synthesizing sensitive compounds like 2-acetyl-3-hydroxybut-2-enal where harsh oxidation conditions might lead to decomposition [27].

Photocatalytic systems typically employ organic or inorganic photocatalysts that can absorb light and generate reactive species [27]. Upon light absorption, the photocatalyst undergoes excitation to form reactive intermediates that can activate molecular oxygen or other oxidants [27]. The activated oxidant then selectively oxidizes the polyol substrate to introduce the required carbonyl functionality [27]. The reaction conditions are typically mild, involving room temperature operation and atmospheric pressure [27].

Photochemical and Thermal Rearrangement Pathways

Photochemical Rearrangement Mechanisms

Photochemical rearrangement pathways offer unique approaches for constructing complex molecular frameworks like that found in 2-acetyl-3-hydroxybut-2-enal [13] [22]. These reactions involve the absorption of light energy to promote molecules to excited states, which can then undergo rearrangement processes that are not accessible under thermal conditions [13] [22]. The photochemical approach is particularly valuable for forming strained ring systems or unusual bonding patterns that would be difficult to achieve through conventional synthetic methods [13] [22].

The mechanism of photochemical rearrangement typically involves initial light absorption to form excited singlet or triplet states [13] [22]. These excited states possess different electronic configurations compared to the ground state, leading to altered reactivity patterns [13] [22]. The excited molecule can undergo various processes including bond breaking, bond formation, and skeletal rearrangement [13] [22]. For carbonyl-containing compounds like 2-acetyl-3-hydroxybut-2-enal, photochemical excitation of the carbonyl group can lead to α-cleavage reactions or rearrangement processes [22].

Type-B Photochemical Transformations

Type-B photochemical rearrangements represent a specific class of photochemical reactions that involve the rearrangement of carbonyl compounds upon irradiation [22]. These transformations are characterized by the migration of substituents from one carbon center to another, often accompanied by ring opening or ring closing processes [22]. The presence of multiple carbonyl groups in molecules can lead to enhanced Type-B photochemistry, as the second carbonyl group can influence the photochemical behavior [22].

For compounds related to 2-acetyl-3-hydroxybut-2-enal, Type-B photochemical rearrangements could provide access to novel structural arrangements [22]. The reaction typically proceeds through radical intermediates formed upon photochemical excitation [22]. The rearrangement pathway depends on the specific substitution pattern and the relative positions of the carbonyl groups [22]. Optimization of irradiation conditions, including wavelength selection and reaction time, is crucial for achieving selective rearrangement products [22].

Thermal Rearrangement Processes

Thermal rearrangement processes provide alternative pathways for structural reorganization in organic molecules [14] [29]. These reactions involve the application of heat to overcome activation barriers for bond breaking and bond formation processes [14] [29]. Thermal rearrangements can be particularly useful for accessing thermodynamically favored products that are kinetically inaccessible under mild conditions [14] [29]. The thermal approach is often complementary to photochemical methods, providing access to different product distributions [14] [29].

Thermal rearrangement of carbonyl-containing compounds typically involves the formation of radical or ionic intermediates at elevated temperatures [14] [29]. The reaction pathway depends on the molecular structure, temperature, and reaction environment [14] [29]. For 2-acetyl-3-hydroxybut-2-enal synthesis, thermal rearrangement processes could involve skeletal reorganization of precursor molecules to achieve the desired structural framework [14] [29]. The reaction conditions typically require careful temperature control to balance reaction rate and product selectivity [14].

Catalytic Rearrangement Systems

Catalytic rearrangement systems combine the benefits of thermal activation with the selectivity provided by catalytic intervention [14]. These systems employ metal catalysts or Lewis acids to facilitate rearrangement processes under milder conditions than purely thermal methods [14]. The catalyst typically coordinates to specific functional groups in the substrate, lowering the activation barrier for the rearrangement process [14]. This approach can provide enhanced selectivity and reduced side reaction formation compared to uncatalyzed thermal processes [14].

For the synthesis of 2-acetyl-3-hydroxybut-2-enal, catalytic rearrangement could involve the use of transition metal complexes that can coordinate to multiple functional groups [14]. The catalyst design would need to accommodate the complex functionality present in the target molecule while providing selective activation of specific bonds [14]. Optimization of catalyst structure, reaction temperature, and solvent system would be essential for achieving efficient rearrangement with high selectivity [14].

Synthetic Applications and Pathway Integration

The integration of photochemical and thermal rearrangement pathways into comprehensive synthetic strategies for 2-acetyl-3-hydroxybut-2-enal requires careful consideration of reaction sequences and compatibility [13] [14]. Photochemical steps are typically conducted early in synthetic sequences to avoid interference from light-sensitive functional groups introduced in later steps [13]. Thermal rearrangement processes can be strategically positioned to take advantage of thermodynamic driving forces for product formation [14].

The synthetic utility of these rearrangement pathways depends on the availability of suitable precursor molecules and the compatibility with other synthetic transformations [13] [14]. Sequential application of photochemical and thermal processes can provide access to complex molecular architectures that would be difficult to construct through conventional approaches [13] [14]. The development of efficient synthetic routes requires optimization of each individual step as well as consideration of overall synthetic efficiency and practicality [13] [14].

Synthetic MethodKey AdvantagesTypical ConditionsProduct Selectivity
Aldol CondensationCarbon-carbon bond formation, mild conditionsBase or acid catalysis, 0-80°CHigh for β-hydroxy carbonyls
Catalytic DehydrationSelective elimination, functional group toleranceMetal catalysts, 50-150°CExcellent for α,β-unsaturated systems
Oxidative FunctionalizationDirect carbonyl introduction, substrate versatilityVarious oxidants, 25-100°CGood with appropriate catalysts
Photochemical RearrangementUnique structural access, mild conditionsUV/visible light, room temperatureVariable, depends on substrate

Infrared Spectroscopic Analysis

The infrared spectroscopic characterization of 2-Acetyl-3-hydroxybut-2-enal provides distinctive fingerprint information reflecting its unique structural features. The compound contains both aldehyde and ketone functional groups, necessitating careful analysis of carbonyl absorptions to distinguish between these environments [1] [2] [3].

Carbonyl Stretching Vibrations

The carbonyl groups in 2-Acetyl-3-hydroxybut-2-enal exhibit characteristic stretching frequencies that reflect their electronic environment. Saturated aldehydes typically show carbonyl absorptions near 1730 cm⁻¹, while saturated ketones absorb near 1715 cm⁻¹ [1] [2] [3]. However, the presence of conjugation and enolic character in this compound significantly modifies these frequencies. α,β-Unsaturated aldehydes demonstrate lowered absorption frequencies around 1705 cm⁻¹, while α,β-unsaturated ketones exhibit absorptions in the range of 1685-1690 cm⁻¹ [1] [2] [3].

The enolic form of 2-Acetyl-3-hydroxybut-2-enal introduces additional complexity to the infrared spectrum. The hydroxyl group participates in intramolecular hydrogen bonding, which broadens and shifts the O-H stretching frequency. This interaction between the hydroxyl group and adjacent carbonyl functionality creates a characteristic broad absorption in the 3200-3600 cm⁻¹ region [4].

Aldehyde C-H Stretching

Aldehydes demonstrate two characteristic C-H absorptions between 2700-2760 and 2800-2860 cm⁻¹, which are crucial for distinguishing aldehydes from ketones [1] [2] [3]. These absorptions arise from the unique electronic environment of the aldehyde proton and provide definitive identification of the aldehyde functionality within the molecule.

Nuclear Magnetic Resonance Spectroscopic Features

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-Acetyl-3-hydroxybut-2-enal reveals distinctive chemical shifts corresponding to different proton environments. The aldehyde proton typically appears as a singlet in the range of 9-10 ppm, significantly deshielded due to the electron-withdrawing effect of the carbonyl group [5].

The enolic proton demonstrates variable chemical shift depending on the extent of intramolecular hydrogen bonding. In compounds exhibiting strong intramolecular hydrogen bonding, this proton can appear significantly downfield, often in the range of 12-15 ppm [6]. The methyl groups attached to the carbonyl functionalities appear as singlets, typically in the range of 2.0-2.5 ppm.

¹³C Nuclear Magnetic Resonance Characteristics

Carbonyl carbons in aldehydes and ketones exhibit distinctive chemical shifts in the 190-215 ppm range [5]. The aldehyde carbon typically appears around 200-210 ppm, while ketone carbons are found slightly upfield at 190-205 ppm. The presence of conjugation and enolic character can further modify these chemical shifts.

The carbon bearing the hydroxyl group in the enolic form demonstrates chemical shifts consistent with sp² hybridization and appears in the 150-170 ppm region. Methyl carbons attached to carbonyl groups typically resonate around 25-30 ppm [7] [8].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2-Acetyl-3-hydroxybut-2-enal reflects its extended conjugation system. Compounds containing α,β-unsaturated carbonyl systems typically exhibit absorption maxima in the 280-320 nm region, corresponding to π→π* transitions [9]. The presence of the enolic hydroxyl group and intramolecular hydrogen bonding can further extend the conjugation system, potentially shifting the absorption maximum to longer wavelengths.

The extinction coefficient of such compounds is typically in the range of 10,000-20,000 L mol⁻¹ cm⁻¹, reflecting the allowed nature of the π→π* transition. Additional weak absorptions may be observed around 350-400 nm, corresponding to n→π* transitions of the carbonyl groups [9].

Thermochemical Properties: Melting/Boiling Point Anomalies

Comparative Thermochemical Analysis

The thermochemical properties of 2-Acetyl-3-hydroxybut-2-enal must be understood in the context of related carbonyl compounds and the structural factors that influence these properties. Simple aldehydes and ketones demonstrate predictable trends in their melting and boiling points based on molecular weight and intermolecular interactions [10] [11].

Boiling Point Considerations

Formaldehyde exhibits a boiling point of -19°C, while acetaldehyde boils at 20°C [10]. This progression continues with acetone (56°C) and butanone (80°C) [10]. The related compound 3-hydroxypentane-2,4-dione demonstrates a significantly elevated boiling point of 193.5±20.0°C [12], indicating the substantial influence of hydrogen bonding and molecular complexity on vapor pressure.

The presence of intramolecular hydrogen bonding in 2-Acetyl-3-hydroxybut-2-enal creates additional stabilization that elevates the boiling point beyond that predicted by molecular weight alone. The enolic form allows for hydrogen bond formation between the hydroxyl group and adjacent carbonyl oxygen, creating a stable six-membered ring through intramolecular hydrogen bonding [13].

Melting Point Anomalies

Simple aldehydes and ketones typically exhibit low melting points due to weak intermolecular interactions. Formaldehyde melts at -118°C, acetaldehyde at -123°C, acetone at -95°C, and butanone at -86°C [10]. However, compounds capable of hydrogen bonding demonstrate significantly elevated melting points.

The ability of 2-Acetyl-3-hydroxybut-2-enal to form intermolecular hydrogen bonds through its enolic hydroxyl group substantially increases its melting point relative to simple carbonyl compounds. This hydrogen bonding creates ordered arrays in the solid state, requiring additional thermal energy for disruption during the melting process [14] [15].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry provides detailed thermochemical information about phase transitions and thermal stability. Studies on related organic compounds demonstrate that compounds capable of hydrogen bonding exhibit complex thermal behavior, including multiple phase transitions and broad melting ranges [15].

The thermal decomposition of aldehyde-containing compounds has been studied using differential scanning calorimetry, revealing decomposition pathways that involve initial loss of carbonyl functionality followed by further fragmentation [14]. These studies provide insight into the thermal stability limits of 2-Acetyl-3-hydroxybut-2-enal and related compounds.

Solubility Behavior and Partition Coefficients

Aqueous Solubility Characteristics

The solubility behavior of 2-Acetyl-3-hydroxybut-2-enal reflects the competing influences of its polar carbonyl groups and hydrophobic methyl substituents. Generally, aldehydes and ketones containing 1-4 carbon atoms demonstrate good water solubility due to hydrogen bonding interactions with water molecules [16] [17].

Hydrogen Bonding Interactions

The oxygen atoms of the carbonyl groups serve as hydrogen bond acceptors, facilitating interaction with water molecules [16]. The enolic hydroxyl group further enhances water solubility by serving as both a hydrogen bond donor and acceptor. These interactions create a hydration shell around the molecule, enabling dissolution in aqueous media.

The borderline of solubility for carbonyl compounds occurs at approximately four carbon atoms per oxygen atom [16]. This guideline suggests that 2-Acetyl-3-hydroxybut-2-enal, with six carbon atoms and three oxygen atoms, should demonstrate moderate aqueous solubility due to its favorable carbon-to-oxygen ratio.

Organic Solvent Solubility

Polar Solvent Interactions

Following the principle that "like dissolves like," polar organic compounds generally dissolve well in polar solvents [18] [19]. The multiple polar functional groups in 2-Acetyl-3-hydroxybut-2-enal enable dissolution in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide through dipole-dipole interactions and hydrogen bonding [18].

Nonpolar Solvent Behavior

While the polar character of 2-Acetyl-3-hydroxybut-2-enal limits its solubility in nonpolar solvents, the hydrocarbon framework provides some compatibility with moderately polar organic solvents. The compound is expected to show limited solubility in purely nonpolar solvents such as hexane or petroleum ether [19] [20].

Partition Coefficient Determination

Measurement Methodologies

Partition coefficients provide quantitative measures of a compound's distribution between two immiscible phases, typically octanol and water [21]. Several methods are available for partition coefficient determination, each with specific advantages and limitations.

The shake-flask method represents the most direct approach, involving equilibration of the compound between octanol and water phases followed by analytical determination of concentrations in each phase [21]. While labor-intensive, this method provides accurate results across a wide range of log P values.

High-performance liquid chromatography methods offer rapid and convenient partition coefficient estimation through correlation with retention times [21]. However, these methods show sensitivity to congeneric effects and require careful calibration with structurally similar compounds.

Microemulsion electrokinetic capillary electrophoresis has emerged as a rapid and reliable method for industrial applications [21]. Counter-current chromatography represents the most accurate method for partition coefficient determination with any liquid system, providing log P values in the range of -1 to +4 without requiring correlation or standardization [21].

Theoretical Predictions

Computational methods for predicting partition coefficients rely on molecular descriptors related to polarity, hydrogen bonding capacity, and molecular size. The presence of multiple polar functional groups in 2-Acetyl-3-hydroxybut-2-enal suggests a moderate to low log P value, indicating preferential partitioning into the aqueous phase over octanol [22].

X-ray Crystallographic Studies of Molecular Packing

Crystallographic Analysis Techniques

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the gold standard for complete structure determination, providing atomic-resolution information about molecular geometry and crystal packing [23]. However, many organic compounds, including potentially 2-Acetyl-3-hydroxybut-2-enal, do not form crystals suitable for conventional single-crystal analysis.

Advanced Diffraction Methods

Powder diffraction techniques enable structure determination from microcrystalline samples when single crystals are unavailable [23]. The development of structure determination from powder diffraction data has expanded the accessibility of crystallographic analysis to compounds that resist single-crystal formation.

X-ray free electron laser technology has achieved remarkable success in determining structures of small organic molecules from microcrystals, as demonstrated with rhodamine-6G at 0.82 Å resolution [24]. This technique offers particular promise for compounds that form only small crystals.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

The crystal structure of 2-Acetyl-3-hydroxybut-2-enal is expected to be dominated by hydrogen bonding interactions involving the enolic hydroxyl group and carbonyl oxygen atoms [25] [26]. These interactions create extended networks that determine the overall crystal architecture.

Intermolecular hydrogen bonding can occur through several pathways: hydroxyl groups can interact with carbonyl oxygen atoms of neighboring molecules, creating chains or layers within the crystal structure [25]. The strength and directionality of these interactions significantly influence the crystal packing arrangement.

Van der Waals Interactions

Beyond hydrogen bonding, van der Waals forces between the hydrocarbon portions of molecules contribute to crystal stability [25]. These weaker interactions fill space efficiently and contribute to the overall packing density of the crystal structure.

The methyl groups in 2-Acetyl-3-hydroxybut-2-enal participate in dispersion interactions with neighboring molecules, creating favorable contacts that stabilize specific packing arrangements [26]. These interactions are particularly important in determining the relative orientations of molecules within the crystal lattice.

Molecular Conformation in the Solid State

Conformational Analysis

The molecular conformation of 2-Acetyl-3-hydroxybut-2-enal in the solid state may differ from that in solution due to crystal packing forces. Intramolecular hydrogen bonding between the enolic hydroxyl group and adjacent carbonyl oxygen can stabilize specific conformations [27].

The tautomeric equilibrium between keto and enol forms may be shifted in the solid state relative to solution, with the enol form potentially favored due to its ability to participate in more extensive intermolecular hydrogen bonding networks [28].

Packing Efficiency

Crystal packing efficiency is maximized through optimal arrangement of molecules to minimize void space while maintaining favorable intermolecular interactions [29]. The shape and size of 2-Acetyl-3-hydroxybut-2-enal molecules, combined with their hydrogen bonding capabilities, determine the most stable packing arrangement.

Resonant X-ray diffraction techniques have proven valuable for elucidating molecular packing in systems with specific elemental composition [30] [31]. While 2-Acetyl-3-hydroxybut-2-enal does not contain heavy atoms suitable for resonant diffraction, these techniques demonstrate the importance of specialized methods for understanding molecular packing in challenging systems.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 g/mol

Monoisotopic Mass

128.047344113 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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